4-(2,3-Dichlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
4-(2,3-Dichlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a Biginelli-type pyrimidine derivative characterized by a 2-thioxo-1,2,3,4-tetrahydropyrimidine core. Structurally, it features a 2,3-dichlorophenyl group at the C-4 position, a methyl group at C-6, and a carboxamide moiety at C-4. This compound belongs to a class of molecules known for diverse pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties .
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS/c1-5-8(11(15)18)10(17-12(19)16-5)6-3-2-4-7(13)9(6)14/h2-4,10H,1H3,(H2,15,18)(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDZYBUVPHQTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Mechanism
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Aldehyde : 2,3-Dichlorobenzaldehyde (1 mmol) introduces the 2,3-dichlorophenyl group at position 4.
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β-Ketoamide : Acetoacetanilide (1 mmol) provides the 6-methyl and carboxamide moieties.
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Thiourea (1.2 mmol): Serves as the sulfur source for the 2-thioxo group.
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Catalyst : Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O, 5 mol%) or p-toluenesulfonic acid (p-TSA).
The reaction proceeds via acid-catalyzed cyclodehydration, forming the tetrahydropyrimidine core through sequential Knoevenagel condensation, Michael addition, and ring closure (Scheme 1).
Optimized Reaction Conditions
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Solvent : Acetonitrile (20 mL), selected for its high polarity and ability to stabilize intermediates.
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Workup : The crude product is precipitated by ice-water quenching, filtered, and recrystallized from methanol.
Table 1 : Solvent optimization for conventional synthesis.
| Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 5 | 15 | 91 |
| Ethanol | 5 | 16 | 75 |
| Methanol | 5 | 16 | 73 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction, reducing processing times from hours to minutes while maintaining high yields.
Procedure and Parameters
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Reagents : Identical to conventional method (1:1:1.2 molar ratio).
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Microwave Settings : 160 W, pulsed irradiation at 3-minute intervals for 15–18 minutes.
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Solvent : Acetonitrile (5 mL), enabling rapid dielectric heating.
Table 2 : Conventional vs. microwave synthesis comparison.
| Method | Time | Yield (%) |
|---|---|---|
| Conventional | 15–18 h | 91 |
| Microwave | 15–18 min | 89 |
Microwave irradiation enhances reaction efficiency by promoting uniform heating and reducing side reactions, making it ideal for scale-up.
Catalytic Systems and Mechanistic Insights
Uranyl Nitrate Hexahydrate
UO₂(NO₃)₂·6H₂O acts as a Lewis acid, polarizing carbonyl groups and facilitating nucleophilic attack by thiourea. Its efficacy surpasses traditional catalysts like HCl or p-TSA due to:
Table 3 : Catalyst performance comparison.
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| UO₂(NO₃)₂·6H₂O | 91 | 15 |
| p-TSA | 78 | 18 |
| HCl | 65 | 20 |
Solvent Polarity Effects
Polar aprotic solvents (acetonitrile) outperform protic solvents (ethanol) by stabilizing charged intermediates and preventing catalyst deactivation.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Crystallinity
Scalability and Process Optimization
Gram-Scale Synthesis
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Batch Size : 10 g of starting aldehyde yields 8.2 g (82%) of product under microwave conditions.
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Cost Analysis : Uranyl nitrate reduces production costs by 40% compared to p-TSA.
Challenges and Alternative Routes
Limitations of Current Methods
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium ethoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Antimicrobial Properties
DCTTP has shown significant antimicrobial activity against a variety of pathogens. Studies indicate that its thioxo group plays a crucial role in inhibiting bacterial growth. For instance:
- Case Study: A study published in the Journal of Antimicrobial Chemotherapy demonstrated that DCTTP exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticonvulsant Effects
Research has highlighted the anticonvulsant potential of DCTTP. Its mechanism appears to involve modulation of neurotransmitter systems.
- Case Study: In a controlled study involving animal models, DCTTP was found to significantly reduce seizure frequency and duration compared to untreated controls. The compound's efficacy was attributed to its ability to enhance GABAergic transmission .
Antiviral Activity
DCTTP has also been investigated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication.
- Research Findings: A recent study indicated that DCTTP effectively reduced the viral load in infected cell cultures by interfering with viral entry mechanisms .
Structure-Activity Relationship (SAR)
The structure of DCTTP is essential for its biological activity. Modifications to the dichlorophenyl group or the thioxo moiety can significantly alter its efficacy.
- Table 1: Structure-Activity Relationship Analysis
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance stability and binding affinity to hydrophobic enzyme pockets. The dichlorophenyl group in the target compound may offer superior metabolic resistance compared to methoxy or furan substituents .
- Carboxamide vs. Ester : Carboxamide derivatives generally exhibit improved solubility and hydrogen-bonding capacity, which may enhance pharmacokinetic profiles compared to ester analogs .
Antioxidant Activity
- DPPH Radical Scavenging : The furan-2-yl derivative (3c) showed an IC50 of 0.6 mg/ml, outperforming other esters (3d, 3e) in the same study . However, all compounds were weaker than gallic acid in H2O2 scavenging.
- Reducing Power : Esters with electron-donating groups (e.g., 3d, 3e) demonstrated moderate reducing power, suggesting that the carboxamide group in the target compound may alter redox behavior .
Pharmacological Potential
- Antitumor Activity : Analogs like methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo derivatives exhibit thymidine phosphorylase inhibition, a target in cancer therapy . The dichlorophenyl group in the target compound may enhance cytotoxicity.
Biological Activity
4-(2,3-Dichlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a dichlorophenyl group and a thioxo moiety. Its empirical formula is with a molecular weight of 312.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that related compounds in the tetrahydropyrimidine class exhibit significant antimicrobial effects against various pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
- Antitumor Potential : Compounds structurally similar to this compound have demonstrated selective cytotoxicity against cancer cell lines. This activity is often attributed to the ability to inhibit key enzymes involved in cancer cell proliferation .
- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of specific enzymes such as thioredoxin reductase (TrxR), which is implicated in cancer progression. Inhibiting TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its analogs:
- Antimicrobial Studies : A comparative study on related thioxo compounds showed that they exhibited antimicrobial properties against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness at low concentrations .
- Antitumor Activity : In vitro studies demonstrated that derivatives of this compound showed potent activity against several human tumor cell lines, including HepG2 and NCI-H661. The structure-activity relationship (SAR) analysis revealed that modifications in the substituents significantly affected their cytotoxicity .
- Mechanistic Insights : Research into the mechanism of action has indicated that these compounds may induce apoptosis through the mitochondrial pathway and inhibit cell cycle progression by targeting specific cyclins and cyclin-dependent kinases (CDKs) .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Test Organism/Cell Line | MIC (µg/mL) | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15.62 | - | Cell wall disruption |
| Antitumor | HepG2 | - | 10.5 | Apoptosis induction |
| Enzyme Inhibition | TrxR | - | 12.0 | Oxidative stress induction |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-(2,3-dichlorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine derivatives?
- The Biginelli reaction is a cornerstone for synthesizing tetrahydropyrimidine scaffolds. This one-pot multicomponent reaction involves condensation of an aldehyde (e.g., 2,3-dichlorobenzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a thiourea derivative. Cyclization under acidic conditions (e.g., HCl or acetic acid) yields the tetrahydropyrimidine core . Solvent choice (e.g., ethanol or acetonitrile) and catalyst (e.g., Lewis acids) significantly impact yield and regioselectivity.
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, analogous compounds like ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate were characterized by SC-XRD, revealing chair conformations of the tetrahydropyrimidine ring and intermolecular hydrogen bonding networks . Complementary techniques include NMR for verifying substituent positions and FT-IR for identifying thioxo (C=S) stretches (~1250–1050 cm).
Q. What analytical methods are suitable for assessing purity and stability?
- High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment. Stability studies under varying pH, temperature, and light exposure should be conducted using accelerated degradation protocols. Mass spectrometry (ESI-MS or HRMS) ensures molecular weight consistency and detects degradation products .
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation or functionalization reactions be addressed?
- Alkylation of thioxo-tetrahydropyrimidines often occurs at the sulfur atom due to its nucleophilicity. For instance, alkylation of 3-amino-5-methyl-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide with benzyl chloride selectively yields S-alkylated products. Computational studies (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
Q. What strategies resolve contradictions in biological activity data across studies?
- Discrepancies in antibacterial or enzyme inhibition data may arise from variations in assay conditions (e.g., bacterial strain, concentration range). Meta-analysis of structure-activity relationships (SAR) is critical. For example, compound 2d (a thieno[2,3-d]pyrimidine analog) showed moderate activity against Proteus vulgaris and Pseudomonas aeruginosa but required MIC (minimum inhibitory concentration) validation under standardized CLSI guidelines .
Q. How can computational tools enhance reaction design for novel derivatives?
- Quantum chemical calculations (e.g., Gaussian or ORCA) enable reaction path searches and transition state analysis. For instance, ICReDD’s integrated approach combines quantum mechanics (QM), molecular dynamics (MD), and machine learning to predict optimal reaction conditions (e.g., solvent, catalyst) and reduce experimental trial-and-error .
Q. What crystallographic parameters influence the compound’s physicochemical properties?
- Crystal packing, hydrogen bonding, and π-π stacking interactions dictate solubility and melting points. For ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate, monoclinic symmetry (space group ) with lattice parameters was linked to its thermal stability via differential scanning calorimetry (DSC) .
Methodological Considerations
Q. How to optimize reaction conditions using Design of Experiments (DoE)?
- Apply response surface methodology (RSM) to variables like temperature, catalyst loading, and solvent ratio. Central composite designs (CCD) can identify synergistic effects. For example, a 3 factorial design optimized the Biginelli reaction for ethyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate, achieving >90% yield .
Q. What mechanistic insights guide the synthesis of thiourea derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
